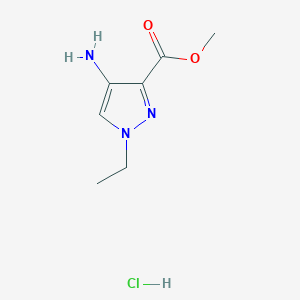Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride
CAS No.: 1185034-32-5
Cat. No.: VC2807694
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185034-32-5 |
|---|---|
| Molecular Formula | C7H12ClN3O2 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H |
| Standard InChI Key | SXFZOQQOIBHINW-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C(=O)OC)N.Cl |
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)OC)N.Cl |
Introduction
Chemical Identity and Basic Information
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative characterized by an amino group at the 4-position, an ethyl group attached to one of the nitrogen atoms, and a methyl carboxylate functionality at the 3-position, with the entire structure forming a hydrochloride salt. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and study in scientific research.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1:
Molecular Representation
The structural representation of the compound can be described using several standard notations that provide different levels of information about its molecular architecture:
| Representation Format | String |
|---|---|
| Canonical SMILES | CCN1C=C(C(=N1)C(=O)OC)N.Cl |
| InChI | InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H |
| InChI Key | SXFZOQQOIBHINW-UHFFFAOYSA-N |
Structural Characteristics and Physical Properties
The chemical structure of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride consists of a pyrazole ring with specific substituents that define its chemical behavior and physical properties. Understanding these characteristics is essential for predicting its reactivity and potential applications.
Molecular Structure
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride features a five-membered pyrazole ring containing two adjacent nitrogen atoms. The compound has several key functional groups:
-
An amino (-NH₂) group at the 4-position
-
An ethyl (-CH₂CH₃) group attached to one of the nitrogen atoms (N1)
-
A methyl carboxylate (-COOCH₃) group at the 3-position
-
A hydrochloride salt formation
Physical Properties
The physical properties of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride are summarized in Table 2:
Chemical Reactivity and Behavior
Reactive Centers
The compound contains several reactive centers that can participate in various chemical transformations:
-
The amino group at the 4-position can undergo nucleophilic substitution, acylation, and other transformations typical of primary amines.
-
The methyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid or transesterified to produce different esters.
-
The pyrazole ring itself can participate in various electrophilic and nucleophilic substitution reactions.
Acid-Base Properties
As a hydrochloride salt, the compound exhibits specific acid-base behavior:
-
The hydrochloride form indicates protonation, likely at the amino group or one of the pyrazole nitrogen atoms.
-
The salt form generally enhances water solubility compared to the free base.
-
In aqueous solutions, the compound can undergo pH-dependent equilibrium between the salt and free base forms.
Comparative Analysis with Related Compounds
Comparing Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride with structurally related compounds provides insights into structure-property relationships and potential applications.
Structural Comparisons
Table 3 presents a comparison between Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride and related compounds:
Property Variations
The substitution patterns on the pyrazole ring significantly influence the properties of these compounds:
-
The N1-ethyl group in Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride likely confers greater lipophilicity compared to the methyl analog.
-
The salt forms (hydrochlorides) generally exhibit enhanced water solubility compared to their corresponding free bases.
-
Different N-substituents may influence the electron density distribution within the pyrazole ring, affecting reactivity patterns.
Analytical Considerations
The identification and characterization of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride typically involve various analytical techniques that provide complementary information about its structure and purity.
Analytical Methods
Common analytical methods for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
-
Infrared Spectroscopy for functional group identification
-
X-ray Crystallography for definitive structural determination
-
Chromatographic techniques for purity assessment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume